4-Chloro-1-(2-methoxyphenoxy)-2-butanol
Description
Properties
Molecular Formula |
C11H15ClO3 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-chloro-1-(2-methoxyphenoxy)butan-2-ol |
InChI |
InChI=1S/C11H15ClO3/c1-14-10-4-2-3-5-11(10)15-8-9(13)6-7-12/h2-5,9,13H,6-8H2,1H3 |
InChI Key |
JSHIKWCFBDJYEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(CCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Methocarbamol (2-Hydroxy-3-(2-methoxyphenoxy)propyl Carbamate)
Structural Features :
- Shared 2-methoxyphenoxy group.
- Carbamate ester and propanol backbone. Molecular Weight: 241.24 g/mol (C₁₁H₁₅NO₅) . Biological Activity: Methocarbamol is a centrally acting muscle relaxant, likely due to carbamate hydrolysis and modulation of neuronal activity. Key Differences:
- The carbamate group in methocarbamol introduces hydrolytic susceptibility, whereas the target compound’s chloro and butanol groups may enhance lipophilicity.
Baytan (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol)
Structural Features :
Lignin Model Compounds (e.g., 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol)
Structural Features :
- Shared 2-methoxyphenoxy group.
- Ethanol backbone with dimethoxyphenyl substitution. Reactivity: Undergoes β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/l KOtBu at 30°C) . Key Differences:
- The target compound’s butanol chain may resist alkaline cleavage better than the ethanol chain in lignin models.
- The absence of dimethoxyphenyl groups in the target compound reduces aromatic stacking interactions, altering solubility.
4-Chloro-1-(4-Chlorophenoxy)-2-Nitrobenzene
Structural Features :
- Dichlorophenoxy and nitrobenzene groups. Key Differences:
Comparative Data Table
*Calculated for C₁₁H₁₄ClO₃.
†Calculated for C₁₃H₁₇ClN₃O₂.
‡Calculated for C₁₇H₁₈O₆.
Research Findings and Implications
- Alkaline Stability : The β-O-4 ether bond in lignin models cleaves readily under alkaline conditions, suggesting that the target compound’s ether linkage may also degrade in similar environments, affecting formulation stability .
- Biological Activity: Structural variations (e.g., triazole in Baytan vs. chloro in the target compound) dictate divergent applications—antifungal vs.
- Toxicity Profiles: Nitro-substituted analogs (e.g., 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene) highlight the importance of substituent choice in minimizing health hazards .
Preparation Methods
Reaction Conditions and Parameters
Key parameters influencing the reaction include:
| Parameter | Value/Range | Role in Reaction Efficiency |
|---|---|---|
| Solvent | Isopropanol/water mixture | Facilitates solubility of reactants and base |
| Base | Sodium hydroxide (NaOH) | Deprotonates phenol to phenoxide |
| Temperature | 60–70°C (reflux) | Accelerates reaction kinetics |
| Reaction Time | 12–18 hours | Ensures complete conversion |
| Molar Ratio | 1:1 (phenol:dichlorobutanol) | Minimizes side reactions |
In a representative procedure, 2-methoxyphenol (248.26 g, 2.0 mol) is combined with NaOH (160 g, 4.0 mol) in isopropanol (1 L) and water (250 mL). 1,4-Dichloro-2-butanol (314.64 g, 2.2 mol) is added dropwise, and the mixture is refluxed for 18 hours. The product is isolated via extraction with isopropyl ether, followed by distillation under reduced pressure (136–138°C at 0.015 mmHg), yielding a white crystalline solid (m.p. 48–50°C).
Mechanistic Insights
The reaction proceeds through a two-step mechanism:
-
Deprotonation : NaOH deprotonates 2-methoxyphenol to form the phenoxide ion, enhancing its nucleophilicity.
-
Nucleophilic Attack : The phenoxide ion attacks the primary chlorine-bearing carbon of 1,4-dichloro-2-butanol, displacing chloride and forming the ether linkage.
The secondary hydroxyl group remains intact due to steric hindrance and the preferential reactivity of the primary chloride.
Solvent and Base Optimization
Base Stoichiometry and pH Control
Maintaining a pH of 9.5–10.0 during the reaction is crucial to ensure complete phenoxide formation without hydrolyzing the dichlorobutanol. Excess NaOH (>2 equiv.) risks base-induced elimination reactions, forming undesired alkenes.
Side Reactions and Mitigation Strategies
Competing Elimination Pathways
At elevated temperatures (>70°C), 1,4-dichloro-2-butanol may undergo dehydrohalogenation to form 1-chloro-2-butene. This is mitigated by:
Over-Alkylation Risks
Using a 1:1 molar ratio of phenol to dichlorobutanol minimizes dialkylation, which would produce bis-aryl ether byproducts.
Scalability and Industrial Considerations
Catalyst-Free Synthesis
The absence of transition metal catalysts simplifies purification and reduces costs, making this method industrially viable.
Q & A
Q. Reactivity Insights :
- The chlorine atom can undergo SN2 displacement with nucleophiles like amines or thiols (e.g., in drug conjugate synthesis) .
- The methoxyphenoxy group stabilizes intermediates via resonance, influencing regioselectivity in electrophilic aromatic substitution .
- The hydroxyl group’s acidity (pKa ~12–14) allows deprotonation for alkoxide formation, enabling alkylation or glycosylation .
Basic: What synthetic strategies are effective for preparing 4-Chloro-1-(2-methoxyphenoxy)-2-butanol?
Answer :
Two primary routes are documented:
Q. Route 1: Epoxide Ring-Opening
Epoxidation : React 1-(2-methoxyphenoxy)-3-butene with mCPBA to form the epoxide.
Chlorination : Treat the epoxide with HCl to yield the chlorohydrin intermediate.
Hydrolysis : Acidic or basic conditions open the epoxide, forming the diol, followed by selective protection/deprotection .
Q. Route 2: Nucleophilic Substitution
Precursor Synthesis : Prepare 4-chloro-2-butanone via Friedel-Crafts acylation.
Phenoxy Coupling : React with 2-methoxyphenol under Mitsunobu conditions (DIAD, Ph₃P) to install the phenoxy group.
Reduction : Reduce the ketone to the secondary alcohol using NaBH₄ or LiAlH₄ .
Q. Comparison Table :
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Epoxide Ring-Opening | 60–75 | High regioselectivity | Requires harsh chlorination |
| Nucleophilic Substitution | 45–65 | Modular for analogs | Multi-step purification needed |
Advanced: How can stereochemical configuration and purity be validated for this compound?
Q. Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (e.g., orthorhombic P212121 space group, as seen in chlorophenol derivatives) .
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers.
- NMR Spectroscopy : Use NOESY or Mosher ester analysis to confirm spatial arrangement of substituents .
Data Note : Ensure >98% purity via LC-MS (ESI+ mode) to avoid interference from byproducts like dechlorinated analogs .
Advanced: What mechanistic hypotheses explain its biological activity in receptor-binding assays?
Answer :
The compound’s bioactivity may arise from:
- GPCR Modulation : The methoxyphenoxy group mimics catecholamines, potentially interacting with adrenergic or serotonergic receptors .
- Enzyme Inhibition : The chlorine atom could act as a leaving group, forming covalent adducts with catalytic residues (e.g., kinases or esterases) .
Q. Methodological Validation :
- Perform radioligand displacement assays (e.g., [³H]DHA for β-adrenergic receptors).
- Use molecular docking (AutoDock Vina) to predict binding poses in receptor pockets .
Advanced: How should researchers address conflicting data in cytotoxicity studies?
Answer :
Conflicting cytotoxicity results often stem from:
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times.
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent toxicity .
Q. Resolution Strategies :
Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ trends.
Orthogonal Assays : Combine MTT, apoptosis (Annexin V), and ROS detection for cross-validation .
Advanced: What structure-activity relationship (SAR) trends are observed in analogs?
Answer :
Key SAR findings from related chlorophenoxy derivatives:
Design Tip : Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to enhance target affinity .
Advanced: What analytical methods quantify thermal stability and degradation products?
Q. Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~180°C for the parent compound).
- HPLC-UV/PDA : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
- GC-MS : Identify volatile byproducts (e.g., chloroanisole from demethylation) .
Critical Note : Store the compound under inert gas (N₂) at –20°C to prevent oxidation of the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
